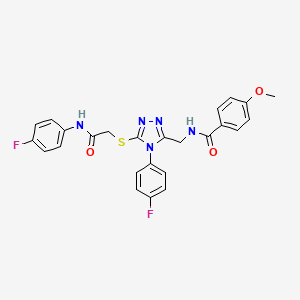

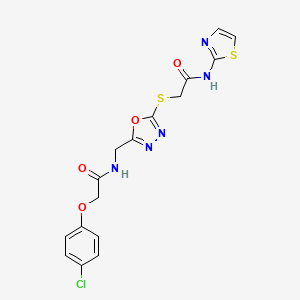

![molecular formula C15H12N2O4S B2950324 2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester CAS No. 339219-85-1](/img/structure/B2950324.png)

2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a benzothiazole group, which is a polycyclic aromatic compound that is a fusion of benzene and thiazole .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the benzothiazole group are both aromatic, which means they have a cyclic, planar arrangement of atoms with a ring of resonance bonds .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic substitution, and the carboxylic acid ethyl ester group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Mécanisme D'action

The exact mechanism of action of 2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by regulating various signaling pathways. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell proliferation and survival. This compound has also been reported to activate the p38 MAPK signaling pathway, which is involved in the regulation of inflammation and oxidative stress.

Biochemical and Physiological Effects:

This compound has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and scavenge free radicals, thereby protecting cells from oxidative stress-induced damage.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory using standard organic chemistry techniques. This compound has been extensively studied for its potential therapeutic applications in various diseases, and several studies have reported its potent anti-cancer, anti-inflammatory, and anti-oxidant properties.

However, there are also some limitations associated with the use of this compound in lab experiments. This compound is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and administration route of this compound for its therapeutic applications.

Orientations Futures

2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester has shown great potential for its therapeutic applications in various diseases. However, there is still much to learn about the compound. Future studies should focus on the following areas:

1. Pharmacokinetics and pharmacodynamics of this compound

2. Optimization of the synthesis method for this compound

3. Development of novel derivatives of this compound with improved therapeutic properties

4. In vivo studies to determine the efficacy and safety of this compound

5. Clinical trials to evaluate the therapeutic potential of this compound in humans.

In conclusion, this compound is a synthetic compound that has shown great potential for its therapeutic applications in various diseases. Further studies are needed to fully understand the mechanism of action and optimize the synthesis method of this compound. With continued research, this compound has the potential to become a valuable therapeutic agent for the treatment of cancer, inflammation, and oxidative stress-related disorders.

Méthodes De Synthèse

2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester can be synthesized by the reaction of 2-aminobenzothiazole-6-carboxylic acid with furan-2-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress-related disorders. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways.

In addition to its anti-cancer activity, this compound has also been reported to exhibit anti-inflammatory and anti-oxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been reported to scavenge free radicals and protect cells from oxidative stress-induced damage.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-2-20-14(19)9-5-6-10-12(8-9)22-15(16-10)17-13(18)11-4-3-7-21-11/h3-8H,2H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUSKEGPVJGDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

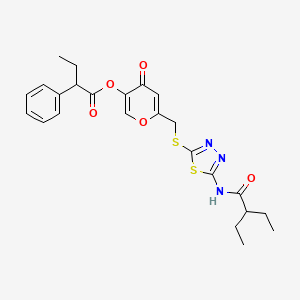

![2-(4-fluorophenyl)-5-[3-(morpholin-4-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950244.png)

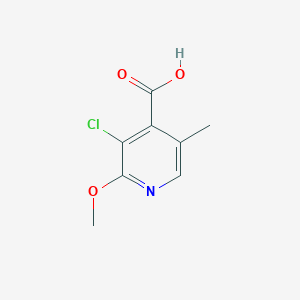

![7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2950247.png)

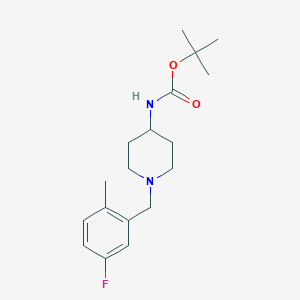

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(3-methoxybenzyl)amino]-3-oxopropanoate](/img/structure/B2950253.png)

![Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2950257.png)

![2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2950260.png)

![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)